molecular formula C25H28Cl2N2 B001051 Meclizin-Dihydrochlorid CAS No. 1104-22-9

Meclizin-Dihydrochlorid

Katalognummer: B001051
CAS-Nummer: 1104-22-9
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: GJNMJOHYRWHJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Motion Sickness and Vertigo Management

Meclizine is primarily indicated for the symptomatic treatment of motion sickness, characterized by dizziness, nausea, and vomiting. It is also effective in managing vertigo associated with vestibular disorders, such as Meniere's disease. According to guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS), meclizine is recommended for suppressing vertigo and nausea in patients with Meniere's disease .

1.2 Off-Label Uses

In addition to its FDA-approved indications, meclizine is used off-label for conditions such as:

  • Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine can alleviate symptoms related to BPPV.
  • Vestibular Migraine : It has been reported to manage acute attacks effectively.
  • Withdrawal Symptoms : A case study highlighted its efficacy in treating severe nausea following the discontinuation of transdermal scopolamine .

Emerging Research Applications

2.1 Achondroplasia Treatment

Recent studies have investigated meclizine's potential in treating achondroplasia, a genetic disorder characterized by abnormal bone growth due to mutations in the FGFR3 gene. Research indicates that meclizine inhibits FGFR3 signaling pathways, promoting bone growth in animal models . A phase 1b clinical trial demonstrated that meclizine was well-tolerated in children with achondroplasia, suggesting its potential as a therapeutic agent for this condition .

2.2 Cardiovascular Preconditioning

Meclizine has been identified as a promising candidate for preemptive prophylaxis in patients at high risk of stroke or myocardial infarction. Its mechanism involves chemical preconditioning that may protect against ischemic damage .

Structural Insights and Mechanisms of Action

Recent advancements in structural biology have provided insights into meclizine's molecular interactions. Studies utilizing microcrystal electron diffraction (MicroED) have elucidated the crystal structure of meclizine dihydrochloride, revealing its binding mechanism to the histamine H1 receptor . This understanding is crucial for optimizing drug design and enhancing therapeutic efficacy.

Case Studies and Clinical Trials

StudyPopulationInterventionFindings
Phase 1b Trial on AchondroplasiaChildren with ACHMeclizine 12.5 mg/dayWell-tolerated; potential for increased bone length
Double-Blind Study on VertigoPatients with vestibular disordersMeclizine vs PlaceboMeclizine significantly reduced vertigo severity compared to placebo

Wirkmechanismus

Target of Action

Meclizine dihydrochloride, also known as Meclozine dihydrochloride, primarily targets the histamine H1 receptors . These receptors play a crucial role in the transmission of histaminergic neurotransmission from the vestibular nuclei and NTS to the CTZ and medullary vomiting center .

Mode of Action

Meclizine dihydrochloride acts as an antagonist of the histamine H1 receptors . By inhibiting the signaling pathway transduction through histaminergic neurotransmission, it primarily works to reduce the activity of histamine in the brain . This interaction helps alleviate symptoms of motion sickness and other conditions .

Biochemical Pathways

The biochemical pathways affected by Meclizine dihydrochloride involve the histaminergic neurotransmission pathway . Through its antagonistic action on the H1 receptors, Meclizine dihydrochloride inhibits the signaling pathway transduction from the vestibular nuclei and NTS to the CTZ and medullary vomiting center . It may also decrease the labyrinth excitability and vestibular stimulation .

Pharmacokinetics

The pharmacokinetic properties of Meclizine dihydrochloride include its Absorption, Distribution, Metabolism, and Excretion (ADME) . .

Result of Action

The molecular and cellular effects of Meclizine dihydrochloride’s action primarily involve the reduction of nausea, vomiting, or vertigo . It is effective against these symptoms arising from many causes, including motion sickness and disorders affecting the vestibular system .

Biochemische Analyse

Biochemical Properties

Meclizine dihydrochloride is an antagonist at H1 receptors . It possesses anticholinergic, central nervous system depressant, and local anesthetic effects .

Cellular Effects

Meclizine dihydrochloride has been shown to have a protective effect against apoptotic cell death in a murine cellular model of polyglutamine (polyQ) toxicity . It also extends to neuronal dystrophy and cell death in Caenorhabditis elegans and Drosophila melanogaster models of polyQ toxicity . The protective effect of Meclizine dihydrochloride is strongly correlated with its ability to suppress mitochondrial respiration .

Molecular Mechanism

Molecular docking studies have revealed the binding mechanism of Meclizine dihydrochloride to the histamine H1 receptor . The binding involves interactions within four specific transmembrane helices .

Temporal Effects in Laboratory Settings

It has been observed that Meclizine dihydrochloride can lead to a sharp elevation of cellular phosphoethanolamine, an intermediate in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis .

Dosage Effects in Animal Models

In animal models, Meclizine dihydrochloride has been shown to protect against kidney ischemia at high doses . The specific effects of different dosages of Meclizine dihydrochloride in animal models are not fully documented.

Metabolic Pathways

Meclizine dihydrochloride is involved in the ethanolamine branch of the Kennedy pathway of phosphatidylethanolamine biosynthesis . It leads to a sharp elevation of cellular phosphoethanolamine, an intermediate in this pathway .

Transport and Distribution

It is known that Meclizine dihydrochloride can cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of Meclizine dihydrochloride is not fully documented. Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments within the brain cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Meclozin-Dihydrochlorid beinhaltet die Reaktion von 1-(4-Chlorbenzhydryl)piperazin mit 3-Methylbenzylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann gereinigt und durch Behandlung mit Salzsäure in seine Dihydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von Meclozin-Dihydrochlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Reinheit und Wirksamkeit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Meclozin-Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Meclozin-Dihydrochlorid

Meclozin-Dihydrochlorid ist einzigartig in seiner Kombination aus Antihistamin-, Antiemetika- und Antivertigo-Eigenschaften. Im Gegensatz zu einigen anderen Antihistaminika hat Meclozin eine relativ geringe sedative Wirkung, was es für den Einsatz in Situationen geeignet macht, in denen Schläfrigkeit unerwünscht ist. Seine lange Wirkdauer und sein günstiges Sicherheitsprofil unterscheiden es außerdem von anderen ähnlichen Verbindungen .

Biologische Aktivität

Meclizine dihydrochloride is a first-generation antihistamine primarily used to treat motion sickness and vertigo. Its biological activity is characterized by its interaction with histamine H1 receptors, which plays a crucial role in its therapeutic effects and side effects. This article explores the biological mechanisms, pharmacodynamics, and clinical implications of meclizine dihydrochloride, supported by relevant research findings.

Meclizine acts as an H1 receptor antagonist , inhibiting the action of histamine at the H1 receptor sites in the central nervous system (CNS). This inhibition helps to alleviate symptoms of nausea, vomiting, and dizziness associated with motion sickness. The drug's mechanism involves:

  • Antagonistic Action : Meclizine binds to H1 receptors, blocking histamine signaling pathways that mediate nausea and vestibular stimulation.
  • Anticholinergic Effects : It possesses antimuscarinic properties, contributing to its sedative effects and potential side effects such as dry mouth and drowsiness .

Pharmacodynamics

The pharmacodynamics of meclizine indicate its effectiveness in reducing vestibular excitability:

  • Onset of Action : Approximately 1 hour after oral administration.
  • Duration : Effects can last from 8 to 24 hours.
  • Plasma Concentration : Peak plasma concentrations are reached around 3 hours post-dose .

Structural Insights

Recent studies utilizing microcrystal electron diffraction (MicroED) have elucidated the three-dimensional structure of meclizine dihydrochloride. This research revealed:

  • The presence of two racemic enantiomers (R/S) within the crystal structure.
  • Strong hydrogen bonding interactions that stabilize the crystal lattice .

Understanding the structural nuances aids in grasping how meclizine interacts with its target receptors.

Biological Activity and Clinical Applications

Meclizine's biological activity extends beyond its antihistaminic properties:

  • Pregnane X Receptor Activation : Meclizine acts as an agonist for the human pregnane X receptor (hPXR), enhancing gene expression related to drug metabolism in hepatocytes. This property suggests potential implications for drug-drug interactions and metabolic pathways .
  • Neuroprotective Effects : Studies indicate that meclizine may confer neuroprotection in models of neurodegenerative diseases by attenuating mitochondrial dysfunction and promoting glycolysis .

Case Studies and Clinical Findings

Meclizine has been widely studied for its efficacy in various clinical settings:

  • Motion Sickness : A study demonstrated that meclizine significantly reduced symptoms of motion sickness compared to placebo, highlighting its effectiveness in preventing nausea during travel.
  • Vertigo Management : Clinical trials have shown that meclizine is beneficial for patients experiencing vertigo due to vestibular disorders, providing symptomatic relief .
  • Pregnancy-related Nausea : Meclizine has been reported to alleviate morning sickness in pregnant women, with effectiveness noted in approximately 75% of cases .

Adverse Effects

While meclizine is effective, it is associated with several adverse effects due to its central nervous system activity:

  • Common side effects include drowsiness, dry mouth, fatigue, and blurred vision.
  • Caution is advised when prescribing meclizine to individuals who need to operate machinery or drive .

Eigenschaften

CAS-Nummer

1104-22-9

Molekularformel

C25H28Cl2N2

Molekulargewicht

427.4 g/mol

IUPAC-Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H

InChI-Schlüssel

GJNMJOHYRWHJQB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Kanonische SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl

Aussehen

Solid powder

Key on ui other cas no.

163837-33-0
163837-34-1
1104-22-9

Piktogramme

Irritant; Health Hazard

Verwandte CAS-Nummern

569-65-3 (Parent)

Synonyme

Agyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Meclizine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Meclizine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Meclizine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Meclizine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Meclizine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.